

A Comprehensive Technical Guide to the Physicochemical Properties of Trilinolein

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Compound of Interest

Compound Name: Trilinolein

Cat. No.: B126924

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Introduction

Trilinolein (C₅₇H₉₈O₆), a triglyceride derived from the esterification of glycerol with three units of linoleic acid, is a significant component of various vegetable oils, including safflower and sunflower oils[1]. As a polyunsaturated triglyceride, its distinct chemical structure imparts a range of physicochemical properties that are crucial for its application in pharmaceutical formulations, cosmetics, and nutritional sciences. This technical guide provides an in-depth overview of the core physicochemical properties of **Trilinolein**, complete with quantitative data, detailed experimental protocols for their determination, and visual workflows to aid in laboratory practices.

Core Physicochemical Properties

The physicochemical characteristics of **Trilinolein** are fundamental to its behavior in various systems. The following tables summarize the key quantitative data available for this compound.

Table 1: General and Physical Properties of **Trilinolein**

Property	Value	Reference
Molecular Formula	C ₅₇ H ₉₈ O ₆	[2][3][4]
Molecular Weight	879.38 g/mol	[2][4][5]
Appearance	Colorless to Pale Yellow Liquid/Oil	[2][6][7]
Physical State	Reported as both liquid and solid in databases	[2][7][8]
Melting Point	-5 to -4 °C	[2][3][5][6]
Boiling Point (Predicted)	816.5 ± 65.0 °C	[2][3][6]
Density	0.925 g/mL at 20 °C	[2][3][4][6][9]
0.9184 g/cm ³ at 40 °C	[5]	
Refractive Index (n _D ²⁰)	1.479	[2][3][5][6]
Flash Point	302.9 °C	[5]

Table 2: Solubility and Partitioning Properties of **Trilinolein**

Property	Description	Reference
Solubility	Insoluble in water.	[7]
Sparingly soluble in Chloroform.	[2][6]	
Slightly soluble in Hexanes.	[2][6]	
Soluble in organic solvents like ethanol and dichloromethane.	[7][10]	
LogP (Octanol/Water Partition Coefficient, est.)	22.158	[2][6]
XLogP3	17.42510	[5]

Experimental Protocols for Property Determination

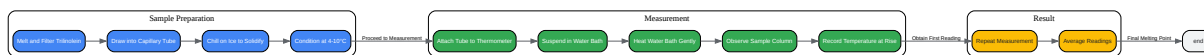
Accurate determination of the physicochemical properties of **Trilinolein** is essential for its characterization and application. The following sections detail the standard experimental methodologies for key properties.

Determination of Melting Point (Capillary Method)

The melting point of fats and oils is often determined as a range, reflecting the mixture of glycerides present. The capillary method is a widely used technique.

Methodology:

- **Sample Preparation:** The **Trilinolein** sample is first melted and filtered to remove any impurities and residual moisture. A clean, thin-walled capillary tube is inserted into the molten sample to draw a column of approximately 10 mm in length.
- **Solidification:** The capillary tube containing the sample is rapidly chilled on ice to solidify the fat.
- **Conditioning:** The tube is then placed in a refrigerator or a water bath maintained at 4-10°C for at least one hour to ensure complete crystallization.
- **Apparatus Setup:** The capillary tube is attached to a calibrated thermometer, ensuring the bottom of the tube is level with the thermometer bulb. This assembly is suspended in the center of a beaker filled with water, with the sample column submerged approximately 30 mm below the water surface.
- **Heating and Observation:** The water bath is heated gently, initially at a rate of 2°C per minute until the temperature reaches 25°C, and then at a slower rate of 0.5°C per minute.
- **Melting Point Determination:** The temperature at which the column of **Trilinolein** begins to rise in the capillary tube is recorded as the melting point. The experiment should be repeated, and the average of two readings that do not differ by more than 0.5°C is reported[2].



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Workflow for Melting Point Determination.

Determination of Density (Pycnometer Method)

The density of liquid lipids like **Trilinolein** can be accurately measured using a pycnometer, a flask with a precise volume.

Methodology:

- Apparatus Preparation: A clean, dry pycnometer is weighed accurately (m_1).
- Calibration with Water: The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium. The volume is adjusted to the calibration mark, and the pycnometer is reweighed (m_2). The volume of the pycnometer (V) is calculated using the density of water at that temperature.
- Sample Measurement: The pycnometer is emptied, dried, and filled with the **Trilinolein** sample. It is then brought to the same constant temperature as the water.
- Weighing: The pycnometer filled with the **Trilinolein** sample is weighed (m_3).
- Calculation: The density (ρ) of **Trilinolein** is calculated using the formula: $\rho = (m_3 - m_1) / V$.



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Workflow for Density Determination.

Determination of Viscosity (Rotational Viscometer)

The dynamic viscosity of **Trilinolein** can be determined using a rotational viscometer, which measures the torque required to rotate a spindle immersed in the fluid.

Methodology:

- **Instrument Setup:** Select the appropriate spindle and rotational speed for the expected viscosity of **Trilinolein**. Attach the spindle to the viscometer.
- **Sample Preparation:** Pour a sufficient amount of the **Trilinolein** sample into a suitable container. Ensure the sample is at a constant, recorded temperature, as viscosity is highly temperature-dependent.
- **Measurement:** Immerse the spindle in the **Trilinolein** sample up to the immersion mark.
- **Data Acquisition:** Start the viscometer's motor. Allow the reading to stabilize before recording the viscosity value, which is typically displayed in centipoise (cP) or millipascal-seconds (mPa·s).



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